molecular formula C18H21N3S2 B2788516 3-[(4-Tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole CAS No. 294848-69-4

3-[(4-Tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole

Cat. No.: B2788516
CAS No.: 294848-69-4
M. Wt: 343.51
InChI Key: LBBOQIQYPQBDHO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a five-membered ring containing three nitrogen atoms. Its structure features:

  • A 4-tert-butylphenyl group attached via a methylsulfanyl (–SCH₂–) linker at position 2.
  • A methyl group at position 3.
  • A thiophen-2-yl substituent at position 4.

The tert-butyl group enhances lipophilicity, which may influence membrane permeability, while the thiophenyl moiety could contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S2/c1-18(2,3)14-9-7-13(8-10-14)12-23-17-20-19-16(21(17)4)15-6-5-11-22-15/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBOQIQYPQBDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-Tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole, with a CAS number of 294848-69-4, is a compound that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3S2C_{18}H_{21}N_{3}S_{2} with a molecular weight of 343.51 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular, the compound under review has shown effectiveness against various bacterial strains and fungi. For example, a related study evaluated the antimicrobial potential of novel 1,2,4-triazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications in the triazole structure can enhance activity against resistant strains .

Antitumor Activity

The role of thymidine phosphorylase (TP) as a therapeutic target in cancer treatment has been highlighted in various research efforts. Compounds similar to this compound have been synthesized and evaluated for their inhibitory effects on TP. These studies indicate that such compounds may serve as effective anti-tumor agents by inhibiting tumor growth and metastasis through the modulation of TP activity .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been investigated. In vitro studies on related compounds have shown that they can modulate cytokine release (e.g., TNF-α, IL-6), indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid metabolism and cellular proliferation.
  • Cytokine Modulation : By influencing cytokine production, the compound may alter immune responses and inflammation pathways.
  • Molecular Docking Studies : Computational analyses have suggested specific interactions between this compound and target proteins involved in cancer progression and microbial resistance .

Case Studies

A notable study synthesized various triazole derivatives and assessed their biological activities. Among these compounds, those structurally similar to this compound exhibited promising results in both antimicrobial and anticancer assays. The findings emphasized the importance of structural modifications in enhancing biological efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntitumorInhibition of thymidine phosphorylase
Anti-inflammatoryModulation of cytokine release

Scientific Research Applications

Medicinal Applications

1.1 Antifungal Activity

The compound's structure suggests potential antifungal properties, especially related to the 1,2,4-triazole moiety. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various fungal strains. For instance, certain triazole derivatives have shown enhanced activity compared to traditional antifungal agents like azoxystrobin. The incorporation of methylthio and thiophene groups into the triazole framework can enhance this activity, making it a promising candidate for developing new antifungal agents .

1.2 Antibacterial Properties

The antibacterial efficacy of 1,2,4-triazole derivatives has been well-documented. Compounds similar to 3-[(4-Tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole have demonstrated strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. Structure-activity relationship (SAR) studies reveal that modifications to the phenyl ring can significantly influence antibacterial potency .

1.3 Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of triazole compounds through mechanisms such as inhibiting cyclooxygenase enzymes (COX-1/COX-2) and lipoxygenase (LOX). This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Agricultural Applications

2.1 Agrochemical Development

The compound's unique structure positions it as a candidate for agrochemical development. Its potential as a fungicide or bactericide can be explored through formulations aimed at crop protection. The effectiveness of triazole derivatives in inhibiting fungal growth makes them suitable for agricultural applications where resistance to conventional fungicides is a concern .

Material Science Applications

3.1 Polymer Chemistry

Triazoles are increasingly being utilized in material science for their unique chemical properties. The ability to modify their structure allows for the development of polymers with specific characteristics such as enhanced thermal stability and mechanical strength. Research into incorporating triazole derivatives into polymer matrices could lead to innovative materials with tailored properties for industrial applications .

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

Application AreaKey FindingsReferences
Antifungal ActivityEnhanced activity against various fungal strains; potential alternative to commercial fungicides
Antibacterial PropertiesEffective against MRSA; SAR studies indicate structural modifications enhance potency
Anti-inflammatory EffectsInhibition of COX enzymes suggests potential in treating inflammatory conditions
Agrochemical DevelopmentPromising candidate for crop protection against fungal and bacterial pathogens
Material SciencePotential use in developing polymers with enhanced properties

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key 1,2,4-Triazole Derivatives
Compound Name Substituents (Positions 3, 4, 5) Key Features Biological Activity (If Reported) Reference
Target Compound 3: (4-Tert-butylphenyl)methylsulfanyl; 4: Methyl; 5: Thiophen-2-yl High lipophilicity (tert-butyl), sulfur-rich Not explicitly reported
4-[{1-(Aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole 3: 4-Pyridyl; 4: Aryl-substituted amino; 5: Mercapto Polar pyridyl group, hydrogen-bonding capacity Analgesic (3b-3d), antipyretic (3a, 3e, 3f)
3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol (D1) Triazine core; 3: Allylsulfanyl; 6: Methyl Triazine (vs. triazole), hydroxyl group No growth inhibition on K. pneumoniae
4-Phenyl-cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido] thio-4H-1,2,4-triazole 3: Thiazolyl acetamido; 5: Phenoxyethyl Bulky substituents, thiazole hybrid Antifungal (compound 9)
4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4: p-Tolyl; 5: Thiophen-2-yl; 3: Thione Thione group enhances electron delocalization Anticancer, antituberculosis (theoretical)
Key Observations:
  • Lipophilicity vs. Polarity : The tert-butyl group in the target compound contrasts with polar pyridyl () or thiazolyl () groups in analogues, suggesting divergent pharmacokinetic profiles.

Pharmacological Activities

Antifungal and Antimicrobial Potential:
  • Compound 9 in (thiazolyl-triazole hybrid) showed excellent antifungal activity , likely due to the thiazole moiety’s ability to disrupt fungal membrane synthesis.
  • In contrast, triazine derivatives (D1, D41) in were inactive against K. pneumoniae, underscoring the importance of the triazole core for antibacterial activity.
Analgesic and Antipyretic Profiles:
  • Derivatives in demonstrated analgesic activity comparable to Analgin and antipyretic effects rivaling aspirin , linked to their pyridyl and mercapto groups. The target compound lacks these substituents, suggesting divergent applications.

Limitations and Contradictions

  • Biological Data Gaps : While the target compound’s structure is documented in , its biological activity remains uncharacterized in the provided evidence.
  • Activity-Structure Paradox : Triazine D1 and triazole 9 share sulfur-based substituents but differ in antimicrobial efficacy, emphasizing the role of the heterocyclic core.

Q & A

Q. What are optimized synthetic routes for preparing 3-[(4-Tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazides or alkylation of precursor triazoles. Microwave-assisted synthesis (60–100°C, ethanol/DMF solvents) enhances reaction efficiency by reducing time and improving yields compared to conventional heating . For example, coupling 4-methyl-5-thiophen-2-yl-1,2,4-triazole-3-thiol with 4-tert-butylbenzyl bromide under basic conditions (K₂CO₃, DMF, 80°C) achieves >75% yield. Purification via recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at δ 1.3 ppm, thiophenyl protons at δ 7.2–7.5 ppm) .
  • IR : Stretching vibrations (C=S at ~1250 cm⁻¹, triazole ring at ~1500 cm⁻¹) validate functional groups .
  • X-ray crystallography : Resolves steric effects of the tert-butyl group and π-π stacking between thiophene and triazole rings (e.g., SHELX refinement) .

Advanced Research Questions

Q. How do substituents (e.g., tert-butyl, thiophene) influence biological activity and electronic properties?

  • Methodological Answer :
  • Steric Effects : The bulky tert-butyl group enhances lipophilicity (logP ~4.2), improving membrane permeability in antimicrobial assays .
  • Electronic Effects : Thiophene’s electron-rich system facilitates charge transfer, quantified via DFT (HOMO-LUMO gap ~4.1 eV) . SAR studies show replacing thiophene with phenyl reduces antifungal activity (MIC >128 µg/mL vs. 32 µg/mL for thiophene) .

Q. What computational strategies predict reactivity and binding modes of this compound?

  • Methodological Answer :
  • DFT/Molecular Docking : B3LYP/6-311G(d,p) calculations optimize geometry and electrostatic potential surfaces, identifying nucleophilic sites (e.g., sulfur atoms). Docking (AutoDock Vina) predicts binding to fungal CYP51 (ΔG ~-9.2 kcal/mol) via sulfur-iron coordination .
  • MD Simulations : AMBER force fields assess stability in lipid bilayers, showing tert-butyl enhances residence time (~50 ns) .

Q. How can contradictions in reported biological data (e.g., variable MIC values) be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardization steps:
  • Control Strains : Use ATCC references (e.g., C. albicans ATCC 90028).
  • Solvent Consistency : DMSO concentration ≤1% to avoid toxicity .
  • Statistical Validation : Triplicate experiments with ANOVA (p<0.05) .

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